

Application Note & Protocol: Hydronidone (F351) Oral Suspension

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Compound of Interest

Compound Name: 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one

CAS No.: 945980-21-2

Cat. No.: B2853380

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Abstract & Scope

This guide details the standardized protocol for formulating Hydronidone (F351), a novel fluorofenidone derivative and p38

MAPK inhibitor, for oral gavage (PO) in rodent models. Unlike its structural analog Pirfenidone, Hydronidone exhibits distinct physicochemical properties that necessitate specific formulation strategies to ensure consistent bioavailability.

While Hydronidone shows improved efficacy in hepatic fibrosis models (e.g., CCl₄, DMN, HSA), its low aqueous solubility requires a stable suspension formulation for chronic dosing. This protocol establishes 0.5% Sodium Carboxymethylcellulose (CMC-Na) as the primary vehicle, incorporating critical particle size reduction steps (trituration and sonication) to prevent sedimentation and ensure dose uniformity.

Physicochemical Profile & Formulation Strategy

Understanding the molecule is the first step to successful formulation. Hydronidone is a small molecule pyridone derivative.[1]

Property	Characteristic	Impact on Formulation
Chemical Name	1-(4-hydroxyphenyl)-5-methylpyridin-2(1H)-one	Active Pharmaceutical Ingredient (API)
Appearance	White to off-white crystalline powder	Requires grinding to reduce particle size.
Solubility (Water)	Practically insoluble (< 1 mg/mL)	Cannot be formulated as a simple aqueous solution for high doses.
Solubility (Organics)	Soluble in Ethanol, DMSO, PEG-400	Co-solvents can be used for PK studies, but are ill-suited for chronic toxicity studies due to vehicle tolerability.
LogP	~1.5 (Lipophilic)	Prone to clumping in aqueous media; requires a suspending agent (CMC-Na) and wetting.

The Vehicle Choice: Why 0.5% CMC-Na?

For chronic efficacy studies (2–8 weeks), high concentrations of organic co-solvents (e.g., >10% DMSO/Ethanol) can induce gastric irritation or liver enzyme artifacts.

- 0.5% CMC-Na (Sodium Carboxymethylcellulose): Acts as a thickening agent to increase viscosity, retarding the sedimentation of drug particles.
- 0.1% Tween 80 (Optional): A surfactant that lowers the surface tension, allowing the aqueous vehicle to "wet" the hydrophobic Hydronidone powder, preventing it from floating on top.

Protocol: Preparation of 0.5% CMC-Na Vehicle

Reagents:

- Sodium Carboxymethylcellulose (High or Medium Viscosity, USP grade).
- Distilled Deionized Water (ddH₂O).

Procedure:

- Heat 500 mL of ddH₂O to approximately 70°C.
- Slowly sprinkle 2.5 g of CMC-Na powder into the vortex of the water while stirring magnetically. Do not dump the powder in all at once to avoid "fish-eyes" (clumps).
- Continue stirring until the solution cools to room temperature and becomes clear/translucent.
- Adjust volume to 500 mL with cool ddH₂O.
- QC: Store at 4°C. Stable for 1 month. Discard if cloudy or mold appears.

Protocol: Preparation of Hydronidone Suspension

Target Concentration: 5 mg/mL (Example for 50 mg/kg dose @ 10 mL/kg volume) Batch Size: 20 mL

Materials

- Hydronidone (F351) API[2]
- 0.5% CMC-Na Vehicle[3]
- Mortar and Pestle (Agate or Glass)
- Probe Sonicator or Ultrasonic Bath
- Vortex Mixer

Step-by-Step Workflow

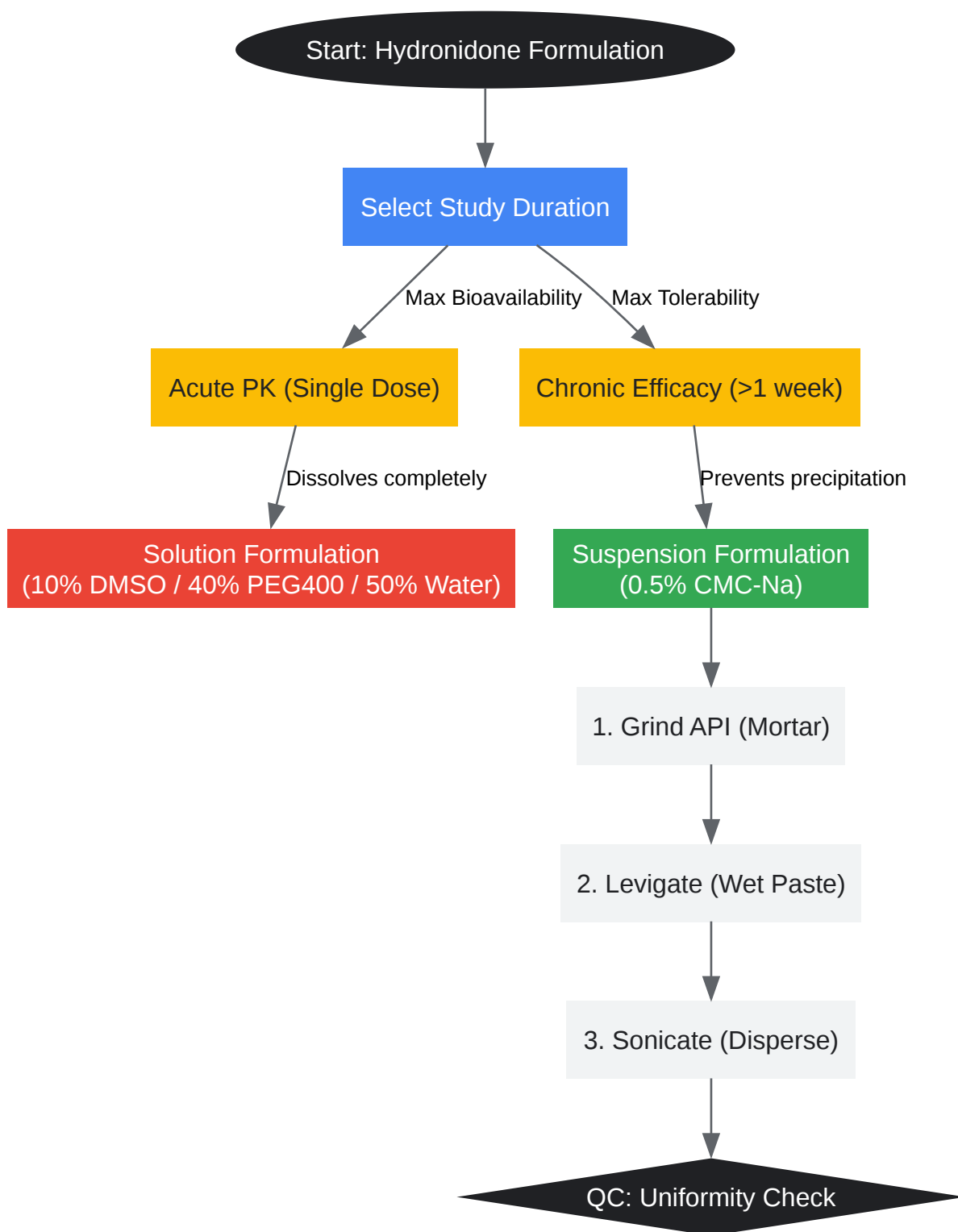
- Weighing: Accurately weigh 100 mg of Hydronidone powder.

- Trituration (Critical): Transfer powder to a clean, dry mortar. Grind with the pestle for 2–3 minutes to break down crystal aggregates. A fine powder ensures better suspension stability.
- Levigation (Wetting):
 - Add a small amount (approx.[3] 0.5–1.0 mL) of the 0.5% CMC-Na vehicle to the powder in the mortar.
 - Expert Tip: If the powder resists wetting, add 1 drop of Tween 80 here.
 - Grind the paste until smooth and free of lumps.
- Dilution: Gradually add more vehicle (2–3 mL) to the paste, mixing continuously to create a flowable slurry.
- Transfer: Pour the slurry into a graduated cylinder or calibrated vial.
- Rinse: Rinse the mortar with fresh vehicle and add to the cylinder to ensure full recovery of the drug.
- Final Volume: Bring the total volume to 20 mL with 0.5% CMC-Na.
- Homogenization:
 - Vortex vigorously for 30 seconds.
 - Sonicate for 5–10 minutes (bath) or 30 seconds (probe, 20% amplitude) to disperse micro-aggregates.
- Visual QC: The formulation should appear as a uniform, milky white suspension without large visible particles or rapid settling.

Visualization of Workflows

Figure 1: Formulation Decision Logic

Use this logic to determine if a suspension or solution is required based on your study type.

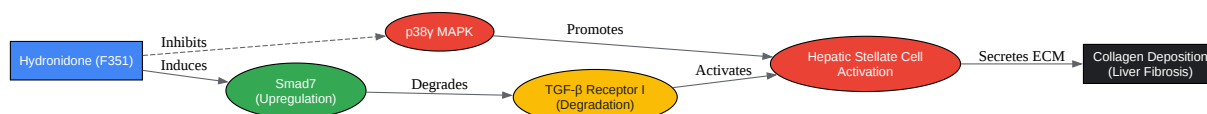


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Caption: Decision tree for selecting the appropriate Hydronidone vehicle based on study duration and toxicity constraints.

Figure 2: Mechanism of Action (Why we dose)

Understanding the pathway validates the efficacy endpoints (e.g., collagen reduction).



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Caption: Hydronidone inhibits p38 γ and upregulates Smad7, blocking the TGF- β 1 signaling cascade responsible for fibrosis.

Dosing & Administration Guidelines

Parameter	Mouse (C57BL/6)	Rat (SD/Wistar)	Notes
Dose Volume	10 mL/kg (Standard)20 mL/kg (Max)	5–10 mL/kg	Higher volumes in mice can cause stress; stick to 10 mL/kg if possible.
Needle Size	20G–22G (Bulb tipped)	16G–18G (Bulb tipped)	Use stainless steel or flexible plastic feeding tubes.
Frequency	QD (Once daily) or TID	QD or TID	T1/2 is short (~2-3h); TID dosing mimics clinical exposure best.
Fasting	Not required	Not required	Food decreases absorption by ~20%; consistent feeding state is crucial.

Administration Technique:

- Resuspend: Immediately before drawing into the syringe, invert the vial 3–4 times. Suspensions settle quickly!
- Syringe Loading: Draw up the dose. Check for air bubbles. Wipe the needle tip.
- Restraint: Scruff the animal firmly to align the esophagus.
- Insertion: Gently pass the needle along the roof of the mouth. If resistance is felt, do not force; withdraw and redirect.
- Depression: Inject the suspension at a moderate speed.
- Observation: Monitor for 5 minutes post-dose for signs of aspiration (gasping, blue extremities).

Troubleshooting & Quality Control

Issue	Probable Cause	Corrective Action
Rapid Sedimentation	Particle size too large.	Re-sonicate the formulation. Increase grinding time in the next batch.
Clogging of Needle	Aggregates / Clumps.	Filter through a coarse mesh (100 μm) or switch to a larger gauge needle (e.g., 20G instead of 22G).
"Fish-eyes" in Vehicle	CMC-Na added too fast.	Discard vehicle. Add CMC powder slowly to the vortex of hot water next time.
Inconsistent Efficacy	Dosing non-homogeneous suspension.	Shake the vial between every single animal dosed. This is the #1 error in suspension dosing.

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